2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde
Description
Properties
IUPAC Name |
2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)10-13-8-5-12-4-7(6-14)9(8)15-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVUYPFXMFZVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological potential, synthetic methodologies, and research findings related to this compound, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol. The compound features a tert-butyl group at the 2-position of the oxazole ring and an aldehyde functional group at the 7-position of the pyridine ring. This unique structure contributes to its biological activity and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that oxazole derivatives can possess significant antimicrobial properties. The substitution pattern in these compounds plays a crucial role in their effectiveness against various pathogens.
- Anticancer Properties : Compounds similar to this compound have been evaluated for their anticancer activities. For instance, derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as poly(ADP-ribose) polymerase (PARP) inhibition, enhancing the efficacy of chemotherapeutic agents like temozolomide .
- Anti-inflammatory Effects : Some studies suggest that oxazole derivatives can exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways in various cell types .
- Antitrypanosomal Activity : Research has indicated that certain oxazole derivatives are effective against Trypanosoma brucei, the causative agent of African trypanosomiasis, by targeting essential enzymes involved in protein synthesis .
Synthetic Approaches
Various synthetic routes have been developed to produce this compound. These methods often involve multi-step reactions that incorporate functional groups critical for enhancing biological activity. Notable synthetic strategies include:
- Heck Reaction : Utilized for introducing functional groups onto the pyridine ring.
- Boc Protection : Commonly employed to protect amine functionalities during synthesis, allowing for selective modifications at other sites .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds and their implications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxazolo[4,5-b/c]pyridine Family
Table 1: Key Structural and Physical Properties
Key Observations
- Functional Group Reactivity : The carbaldehyde in the target compound contrasts with the ester and carboxylic acid groups in analogues, influencing solubility and reactivity. For instance, the carboxylic acid derivative (C₁₁H₁₂N₂O₃) is more polar and acidic (pKa ~2-3) compared to the aldehyde (pKa -0.38) .
- Steric and Electronic Effects : Piperidine-containing analogues (e.g., 26, 27) exhibit higher molar masses (403–417 g/mol) and lower volatility due to extended substituents . Their IR spectra confirm ester C=O stretches at 1711–1688 cm⁻¹ , whereas the aldehyde’s C=O stretch would typically appear near 1720 cm⁻¹ .
Oxazolo[4,5-c]quinoline Derivatives
Table 2: Comparison with Fused Quinoline Systems
Key Observations
- Substituent Impact : Electron-withdrawing groups (e.g., bromo in 6d) increase melting points (210–212°C) compared to electron-donating methoxy groups (198–200°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
